molecular formula C22H16BrNO5 B13125071 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone CAS No. 72953-52-7

1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone

Cat. No.: B13125071
CAS No.: 72953-52-7
M. Wt: 454.3 g/mol
InChI Key: VEWQTMPECVHJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes an anthracene backbone with amino, bromophenoxy, and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes .

Scientific Research Applications

1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting cellular processes and leading to cell death. It may also inhibit certain enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-Amino-2-(2-(2-bromophenoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets and improve its efficacy in various applications .

Properties

CAS No.

72953-52-7

Molecular Formula

C22H16BrNO5

Molecular Weight

454.3 g/mol

IUPAC Name

1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2

InChI Key

VEWQTMPECVHJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.